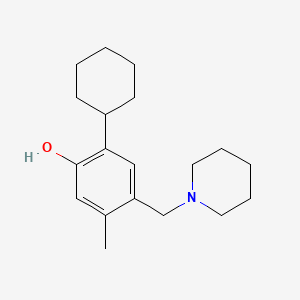
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) is a complex organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group, a cyclohexyl group, a methyl group, and a piperidinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenol Core: The phenol core can be synthesized through the hydroxylation of benzene derivatives.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via Friedel-Crafts alkylation using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group such as a halomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclohexyl group can be reduced to cyclohexane.
Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The piperidinylmethyl group can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-cyclohexyl-4-(1-piperidinylmethyl)-(9CI): Lacks the methyl group.
Phenol, 5-methyl-4-(1-piperidinylmethyl)-(9CI): Lacks the cyclohexyl group.
Phenol, 2-cyclohexyl-5-methyl-(9CI): Lacks the piperidinylmethyl group.
Uniqueness
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) is unique due to the presence of all three substituents (cyclohexyl, methyl, and piperidinylmethyl groups) on the phenol core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
106609-32-9 |
|---|---|
Fórmula molecular |
C19H29NO |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2-cyclohexyl-5-methyl-4-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C19H29NO/c1-15-12-19(21)18(16-8-4-2-5-9-16)13-17(15)14-20-10-6-3-7-11-20/h12-13,16,21H,2-11,14H2,1H3 |
Clave InChI |
NXKVSFDJBAYCGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CN2CCCCC2)C3CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




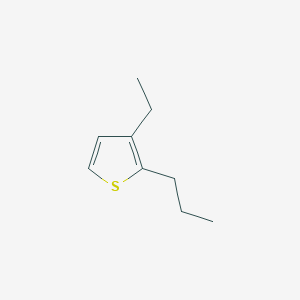
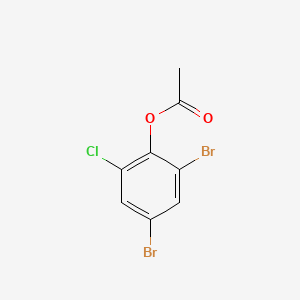
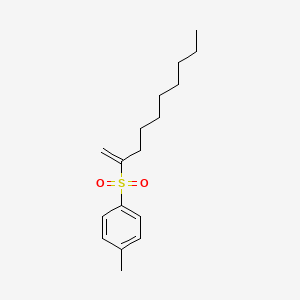
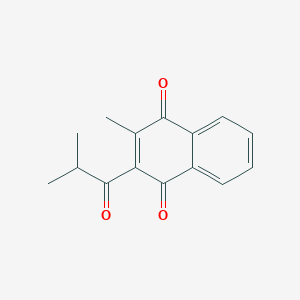
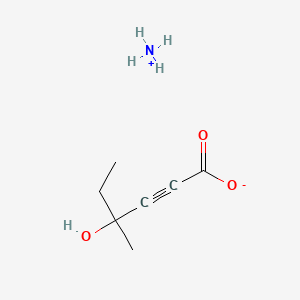

![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
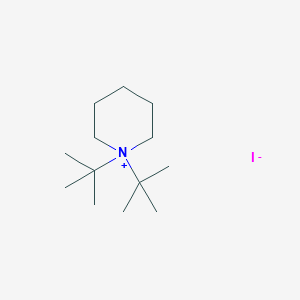

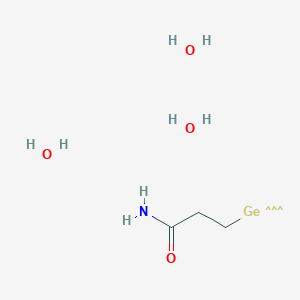
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)

